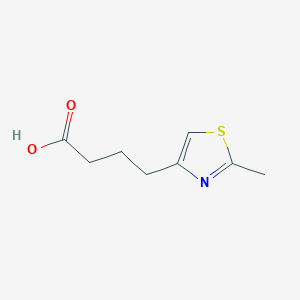

4-(2-Methyl-1,3-thiazol-4-yl)butanoic acid

Description

Properties

IUPAC Name |

4-(2-methyl-1,3-thiazol-4-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-6-9-7(5-12-6)3-2-4-8(10)11/h5H,2-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABSUFAXSCXNAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 4 2 Methyl 1,3 Thiazol 4 Yl Butanoic Acid and Analogues

General Synthetic Routes to the Thiazole (B1198619) Ring System

The construction of the thiazole ring can be accomplished through several classic and modern synthetic methodologies. These routes offer access to a diverse range of substituted thiazoles by varying the starting materials.

Hantzsch Thiazole Synthesis and Modified Approaches

The most prominent and widely used method for thiazole synthesis is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887. This reaction involves the condensation of an α-haloketone with a thioamide wikipedia.org. The reaction proceeds via a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring nih.gov. For example, 2,4-dimethylthiazole can be synthesized from chloroacetone and thioacetamide wikipedia.org.

Over the years, numerous modifications have been developed to improve the efficiency, yield, and environmental footprint of the Hantzsch synthesis. These modified approaches often involve alternative energy sources or catalysts.

Key Modifications to Hantzsch Synthesis:

| Modification | Description | Advantages |

| Microwave Irradiation | Utilizes microwave energy to accelerate the reaction, often in solvent-free or green solvent conditions. | Shorter reaction times, higher yields, and environmentally benign. |

| Ultrasonic Irradiation | Employs high-frequency sound waves to promote the reaction, often in aqueous media. | Milder reaction conditions, improved yields, and greener approach. |

| Green Catalysts | Uses reusable, environmentally friendly catalysts such as silica-supported tungstosilisic acid. | Catalyst can be recovered and reused, reducing waste. |

| Acidic Conditions | Performing the reaction under strongly acidic conditions can alter the regioselectivity of the cyclization, leading to different isomers. | Access to alternative substitution patterns not available under neutral conditions. |

These modifications have expanded the utility of the Hantzsch synthesis, making it a versatile tool for creating complex thiazole derivatives bepls.com.

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazole derivatives. This reaction involves the condensation of an α-aminonitrile with reagents such as carbon disulfide, dithioacids, or isothiocyanates wikipedia.orgpharmaguideline.com. The reaction typically proceeds under mild, often aqueous, conditions at room temperature. When carbon disulfide is used, the product is a 5-amino-2-mercaptothiazole. This method is particularly useful for introducing an amino group at the C5 position of the thiazole ring.

Herz Synthesis

The Herz synthesis is primarily a method for producing benzothiazoles and their precursors, rather than simple thiazoles. The reaction involves the treatment of an aniline derivative with disulfur dichloride (S₂Cl₂) to form a 1,2,3-benzodithiazolium salt, commonly known as a Herz salt wikipedia.orgmdpi.com. Hydrolysis of this Herz salt yields a sodium 2-aminothiophenolate wikipedia.org. This o-aminothiophenol intermediate is a valuable precursor that can then be acylated and cyclized to form a benzothiazole, which is a thiazole ring fused to a benzene (B151609) ring wikipedia.orgmdpi.com. While not a direct route to non-fused thiazoles, the Herz reaction is a key method for obtaining the necessary precursors for this important class of thiazole derivatives.

Chemoenzymatic and Green Chemistry Methodologies for Thiazole Formation

In response to the growing need for sustainable chemical processes, significant research has focused on developing green synthetic routes to thiazoles bepls.com. These methods aim to reduce the use of hazardous reagents, minimize waste, and lower energy consumption. Green chemistry approaches often employ benign solvents like water or ethanol, reusable catalysts, and energy-efficient techniques such as microwave or ultrasonic irradiation bepls.com.

A notable advancement in this area is the development of chemoenzymatic syntheses. These methods utilize enzymes to catalyze the formation of the thiazole ring under mild conditions. For example, a one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas as a catalyst. This approach offers high yields and mild reaction conditions, expanding the application of enzymes in heterocyclic synthesis.

Specific Synthetic Approaches to Thiazolyl-Butanoic Acid Structures

The synthesis of the target molecule, 4-(2-methyl-1,3-thiazol-4-yl)butanoic acid, requires a strategy that correctly places the methyl group at the C2 position and the butanoic acid side chain at the C4 position. The Hantzsch synthesis is the most direct and logical approach for achieving this substitution pattern.

This strategy involves the reaction of thioacetamide with an α-haloketone that already contains the butanoic acid backbone. The key intermediate required is an ester of 5-chloro-4-oxohexanoic acid. The reaction would proceed as follows:

Condensation : Thioacetamide reacts with ethyl 5-chloro-4-oxohexanoate. The sulfur atom of thioacetamide acts as a nucleophile, attacking the carbon bearing the chlorine atom.

Cyclization and Dehydration : The resulting intermediate undergoes intramolecular cyclization, where the nitrogen atom attacks the ketone carbonyl group, followed by dehydration to form the aromatic thiazole ring.

Hydrolysis : The resulting ethyl ester, ethyl 4-(2-methyl-1,3-thiazol-4-yl)butanoate, is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.

This approach builds the desired carbon skeleton into the precursors before the formation of the heterocyclic ring, which is a common and efficient strategy in heterocyclic chemistry.

Elaboration of the Butanoic Acid Side Chain

An alternative synthetic strategy involves starting with a simpler, pre-formed thiazole ring and subsequently elaborating the butanoic acid side chain at the C4 position. This approach is more challenging due to the inherent reactivity of the thiazole ring, where the C5 position is generally more susceptible to electrophilic substitution and the C2 proton is the most acidic wikipedia.orgpharmaguideline.com. The C4 position is comparatively less reactive pharmaguideline.com.

However, elaboration is theoretically possible starting from a precursor like 4-methylthiazole or a 4-halothiazole. Potential synthetic transformations could include:

From 4-Methylthiazole :

Halogenation : Radical halogenation of the 4-methyl group to produce a 4-(halomethyl)thiazole.

Chain Extension : Conversion to a Grignard reagent or cyanide, followed by reaction with appropriate electrophiles (e.g., an epoxide or a haloester) to build the four-carbon chain.

Functional Group Conversion : Oxidation of the terminal group to a carboxylic acid.

From a 4-Halothiazole :

Cross-Coupling : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling) with a four-carbon building block.

Functional Group Manipulation : Conversion of the coupled side chain to the final butanoic acid.

A patent describes the synthesis of 4-methylthiazole-5-acetic acid from 4-methylthiazole-5-ethanol, indicating that side-chain oxidation on a thiazole ring is a viable method google.com. While this example is at the C5 position, similar principles could be applied to a C4-substituted precursor. These multi-step elaboration strategies are generally less direct than constructing the ring with the side chain already in place via the Hantzsch synthesis.

Coupling Reactions and Linker Strategies in Thiazole-Carboxylic Acid Synthesis

The synthesis of thiazole-carboxylic acids often employs cross-coupling reactions to construct the core heterocyclic structure or append substituents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are effective for the direct arylation of thiazole derivatives, allowing for the introduction of various aryl groups. organic-chemistry.org These reactions typically utilize a palladium catalyst like Pd(OAc)2, often without the need for a ligand, providing an efficient route to functionalized thiazoles. organic-chemistry.org For instance, the synthesis of 5-bromo-1,3,4-thiadiazole-2-carboxylic acid ethyl ester can be achieved through Sandmeyer bromination, followed by a Suzuki–Miyaura coupling to introduce aryl or heteroaryl moieties. nih.gov

In addition to solution-phase synthesis, solid-phase strategies employing traceless linkers have been developed for the construction of thiazole-based peptidomimetics. rsc.org This approach allows for the assembly of complex molecules on a polymer support, simplifying purification. A common strategy begins with the conversion of a chloromethyl polystyrene resin to a resin with a sulfur linker. rsc.org From this, a key intermediate such as a 4-amino-thiazole-5-carboxylic acid resin can be prepared. Peptide coupling reactions can then be performed at the C4 and C5 positions. The final compound is released from the support without any trace of the linker, offering a clean and efficient synthetic route. rsc.org

Base-catalyzed hydrolysis is a straightforward method for converting thiazole esters into their corresponding carboxylic acids. researchgate.netresearchgate.net For example, esters of 4-hydroxythiazoles can be readily hydrolyzed using a saturated methanolic potassium hydroxide solution, followed by reprotonation with a dilute acid like HCl to yield the desired thiazole carboxylic acid. researchgate.net

Table 1: Overview of Coupling Reactions in Thiazole Synthesis

| Reaction Type | Catalyst/Reagents | Purpose | Reference |

|---|---|---|---|

| Direct Arylation | Ligand-free Pd(OAc)2 | Arylation of thiazole C-H bonds | organic-chemistry.org |

| Suzuki-Miyaura Coupling | Pd(OAc)2/Xantphos | Introduction of aryl/heteroaryl groups | nih.gov |

| Hunsdiecker Reaction | Silver or Mercury Salts | Decarboxylative halogenation | researchgate.net |

Derivatization and Analogue Synthesis

The thiazole ring is a versatile scaffold that allows for structural modifications at its 2, 4, and 5 positions, enabling the synthesis of a diverse range of analogues. The reactivity of each position is influenced by the electronic nature of the ring and any existing substituents. researchgate.net

Position 2 (C2): The proton at the C2 position is acidic, making it susceptible to deprotonation by strong bases like organolithium compounds. pharmaguideline.com This facilitates the introduction of various electrophiles, including alkyl halides and aldehydes, at this position. pharmaguideline.com The C2 position is also prone to nucleophilic attack, especially when the ring is activated. pharmaguideline.com

Position 4 (C4) and Position 5 (C5): These positions are generally more electron-rich than C2 and are preferential sites for electrophilic substitution reactions. researchgate.netpharmaguideline.com The precise site of substitution (C4 vs. C5) can be directed by the nature of the substituent at the C2 position. pharmaguideline.com For example, bromination of a thiazole core can be achieved using N-bromosuccinimide (NBS) to introduce a bromine atom, which can then participate in further cross-coupling reactions. nih.gov Classical methods like the Hantzsch synthesis allow for the direct incorporation of diverse substituents at the C4 and C5 positions by varying the α-halocarbonyl and thioamide starting materials. mdpi.com

Modifications can be systematically introduced to explore structure-activity relationships. For instance, in the development of certain biologically active thiazole derivatives, analogues have been synthesized by varying the substitution on the thiazole nitrogen, changing linker structures between the thiazole and other groups, and modifying substituents on the thiazole ring itself. acs.org

Table 2: Summary of Thiazole Ring Modifications

| Position | Reaction Type | Common Reagents | Result | Reference |

|---|---|---|---|---|

| C2 | Deprotonation-Alkylation | Organolithium compounds, Alkyl halides | C2-alkylation | pharmaguideline.com |

| C2 | Nucleophilic Substitution | Strong nucleophiles | Replacement of leaving groups | pharmaguideline.com |

| C4/C5 | Electrophilic Substitution | NBS, Acylating agents | C4/C5-halogenation, acylation | nih.govpharmaguideline.com |

| C4/C5 | Hantzsch Synthesis | Substituted α-haloketones | Introduction of various substituents | mdpi.com |

The butanoic acid side chain of this compound offers a key site for derivatization, primarily through reactions of the carboxylic acid group. These modifications are crucial for creating analogues with altered physicochemical properties.

The most common modification is the formation of amides and esters. Carboxylic acids can be coupled with various amines or alcohols to produce a library of carboxamide derivatives. This is typically achieved using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an activator like 4-dimethylaminopyridine (DMAP). mdpi.comacs.org For example, 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxylic acid has been reacted with various anilines to generate a series of N-aryl thiazole-5-carboxamides. acs.org

Another strategy involves converting the carboxylic acid to its corresponding hydrazide. This is accomplished by reacting the acid or its ester with hydrazine hydrate. nih.govmdpi.com The resulting acid hydrazide is a versatile intermediate that can be further reacted with aldehydes or other electrophiles to form hydrazones and other derivatives. mdpi.com

Derivatization can also be performed to facilitate analysis. Reagents like 4-bromo-N-methylbenzylamine can be used to label carboxylic acids for liquid chromatography-mass spectrometry (LC-MS) analysis, improving retention in reversed-phase chromatography and providing a distinct isotopic signature for detection. nih.gov

Table 3: Derivatization Reactions of the Carboxylic Acid Moiety

| Reaction Type | Reagents | Product | Purpose | Reference |

|---|---|---|---|---|

| Amide Formation | Amines, EDCI, DMAP | Carboxamides | Analogue synthesis | mdpi.comacs.org |

| Esterification | Alcohols, Acid catalyst | Esters | Analogue synthesis | researchgate.net |

| Hydrazide Formation | Hydrazine hydrate | Acid hydrazides | Intermediate for further synthesis | nih.govmdpi.com |

Hybrid compounds, which covalently link two or more pharmacophores, are a major focus in medicinal chemistry. The thiazole moiety is frequently combined with other heterocyclic systems to create novel molecular architectures. researchgate.net The thiazole-butanoic acid scaffold can be incorporated into such hybrids, where the butanoic acid chain often serves as a linker or a point of attachment.

One common strategy involves creating hybrids with other five-membered heterocycles like pyrazole and pyrazoline. nih.gov For example, thiazolyl-pyrazoline conjugates can be synthesized by reacting a pyrazoline N-thioamide derivative with a phenacyl bromide. acs.org This results in a direct link between the thiazole and pyrazoline rings. The linking pattern can vary, connecting different positions of the two rings to generate constitutional isomers. nih.gov

Thiazole can also be fused or linked to six-membered rings and polyheterocyclic systems. nih.gov For instance, thiazole-based systems have been synthesized containing pyrimidine, pyridine, and triazole heterocycles. nih.gov These complex structures are often built sequentially, starting from a functionalized thiazole core. A 1,3-dipolar cycloaddition reaction is another powerful tool for creating these hybrids, such as reacting a nitrile imine (generated in situ) with an appropriate dipolarophile to form a pyrazole ring attached to the thiazole scaffold. nih.gov

Table 4: Examples of Thiazole-Containing Hybrid Structures

| Hybrid Partner | Linking Strategy | Example Application | Reference |

|---|---|---|---|

| Pyrazoline | Cyclization of pyrazoline N-thioamide with phenacyl bromide | Antimicrobial agents | nih.govacs.org |

| Pyrazole | 1,3-Dipolar cycloaddition | Anticancer agents | nih.gov |

| Azetidinone | Cycloaddition | Antibacterial agents | nih.gov |

Reaction Mechanisms and Intermediate Characterization in Thiazole Formation

The Hantzsch thiazole synthesis is one of the most fundamental and widely used methods for constructing the thiazole ring. mdpi.com The reaction mechanism involves the condensation of an α-halocarbonyl compound with a thioamide. researchgate.net

The mechanism proceeds through several key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon of the α-halocarbonyl compound. This forms a tetrahedral intermediate.

Intermediate Formation: This is followed by the elimination of the halide ion, leading to the formation of an iminothioether intermediate.

Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon. This step forms the five-membered ring, resulting in a hydroxylated thiazoline (B8809763) intermediate.

Dehydration: The final step is the acid-catalyzed dehydration (elimination of a water molecule) from the thiazoline intermediate, which leads to the formation of the aromatic thiazole ring. researchgate.net

Characterization of intermediates is crucial for confirming the reaction pathway. In some cases, intermediates in the reaction pathway can be isolated and characterized spectroscopically and structurally. iucr.org For example, in related heterocyclic syntheses, non-isolable intermediates can be proposed based on the final products, with their formation proceeding through mechanisms like a concerted [3+2]-cycloaddition. nih.gov The reactivity profile of the thiazole ring, once formed, shows that electrophilic substitutions tend to occur at the C5 and C4 positions, while nucleophiles preferentially attack the C2 position. researchgate.net

Other classical methods for thiazole synthesis include the Cook-Heilbron synthesis, which involves the reaction of an α-aminonitrile with carbon disulfide, and the Robinson-Gabriel synthesis, which utilizes the cyclization of acylaminocarbonyl compounds. mdpi.com

Computational and Theoretical Investigations of 4 2 Methyl 1,3 Thiazol 4 Yl Butanoic Acid and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(2-methyl-1,3-thiazol-4-yl)butanoic acid, DFT studies are instrumental in elucidating its fundamental chemical properties. biointerfaceresearch.comresearchgate.net These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31+G(d), to achieve a balance between accuracy and computational cost. biointerfaceresearch.comresearchgate.net

Geometry optimization is a critical first step in computational analysis, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. Conformational analysis further explores the different spatial arrangements of the butanoic acid chain relative to the thiazole (B1198619) ring, identifying various stable conformers and the energy barriers between them. These studies are crucial for understanding how the molecule might interact with biological targets.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=N (thiazole) | 1.35 Å |

| Bond Length | C-S (thiazole) | 1.75 Å |

| Bond Length | C-C (butanoic acid) | 1.54 Å |

| Bond Angle | C-S-C (thiazole) | 90.5° |

| Dihedral Angle | Thiazole-Butanoic Acid | Variable |

Note: These are representative values and the actual optimized geometry would result from specific DFT calculations.

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. For derivatives of this compound, modifications to the molecular structure can tune these orbital energies and thus modulate the compound's electronic behavior and potential bioactivity. ekb.eg

Table 2: Calculated Electronic Properties of Thiazole Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Derivative A | -6.2 | -1.5 | 4.7 |

| Derivative B | -5.9 | -1.8 | 4.1 |

| Derivative C | -6.5 | -1.2 | 5.3 |

Note: This table illustrates how electronic properties can vary among different derivatives.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled and vacant orbitals, which can reveal the strength of intramolecular interactions, such as hyperconjugation. For this compound, NBO analysis can quantify the delocalization of electron density and the stability arising from these interactions, offering a deeper understanding of its electronic structure. biointerfaceresearch.com

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of positive and negative electrostatic potential on the molecular surface. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group and the nitrogen and sulfur atoms of the thiazole ring, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxyl group, highlighting sites for nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT provides a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space in a simulated environment (e.g., in water). For this compound, MD simulations can reveal how the molecule flexes and changes shape, providing insights into its flexibility and the range of conformations it can adopt. nih.govnih.gov This is particularly important for understanding how it might bind to a receptor or enzyme, as both the ligand and the protein are dynamic entities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, a QSAR study would involve synthesizing a library of related compounds and measuring their biological activity (e.g., as enzyme inhibitors). researchgate.net Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are then calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates these descriptors with the observed activity. A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov

Table 3: Common Descriptors Used in QSAR Studies of Thiazole Derivatives

| Descriptor Type | Examples |

|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies |

| Steric | Molecular weight, Molar refractivity |

| Hydrophobic | LogP (partition coefficient) |

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target receptor. For thiazole derivatives, molecular docking has been widely applied to elucidate their interactions with various biological targets, including enzymes and receptors implicated in cancer, infectious diseases, and neurological disorders.

Studies on diverse thiazole-containing compounds consistently show their ability to fit into the active sites of proteins and form key interactions that are crucial for biological activity. These interactions typically include:

Hydrogen Bonds: The nitrogen atom in the thiazole ring and the oxygen atoms of the carboxylic acid group are potential hydrogen bond acceptors, while any N-H groups can act as donors. These bonds with amino acid residues like serine, glutamic acid, and asparagine are often critical for anchoring the ligand in the receptor's binding pocket. nih.govmdpi.com

Hydrophobic and π–π Interactions: The aromatic thiazole ring can engage in hydrophobic and π–π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the receptor active site. nih.gov

Arene-Cation Interactions: The electron-rich thiazole ring can also participate in arene-cation interactions with positively charged residues like lysine and arginine. nih.gov

For instance, docking studies of novel thiazole conjugates against the Rho6 protein, a target in hepatic cancer, revealed good docking scores and binding interactions, with binding energies reaching as low as -9.2 kcal/mol. nih.gov In another study targeting the main protease of SARS-CoV-2, various thiazole derivatives demonstrated strong binding affinities, with docking scores ranging from -5.8 to -8.6 kcal/mol, often interacting with key residues like ASN 142, GLY 143, and GLU 166. mdpi.com Similarly, pyrazolyl–thiazole derivatives have been docked against penicillin-binding proteins (PBPs) to explore their potential as antimicrobial agents. nih.gov

These examples highlight that the thiazole scaffold serves as a versatile framework for designing molecules that can effectively interact with a wide array of biological receptors. The butanoic acid side chain of this compound would be expected to play a significant role in its binding, likely forming strong hydrogen or ionic bonds via its carboxylate group.

| Thiazole Derivative Class | Protein Target | Key Interacting Residues | Observed Binding Energy (kcal/mol) | Potential Application |

|---|---|---|---|---|

| Pyridine-Thiazole Hybrids | SARS-CoV-2 Main Protease (6LU7) | ASN 142, GLY 143, GLU 166, CYS 145 | -5.8 to -8.6 | Antiviral (COVID-19) |

| Linked Thiazole Conjugates | Rho6 Protein | Ser95, Glu138, Arg96, Asp132 | Up to -9.2 | Anti-Hepatic Cancer |

| Pyrazolyl–Thiazole Derivatives | Penicillin-Binding Proteins (PBPs) | Not specified | Not specified | Antimicrobial |

| Azo-Thiazole Derivatives | E. coli 1KZN | Not specified | Not specified | Antibacterial |

Theoretical Predictions of Reactivity and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the electronic structure, reactivity, and stability of molecules. atlantis-press.com For thiazole and its derivatives, these theoretical studies provide insights into properties governed by the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The reactivity of the thiazole ring is influenced by the electron distribution, which can be predicted by computational methods. analis.com.my Key findings from theoretical studies on thiazole derivatives include:

Reactivity Indices: The energy of the HOMO is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap (ΔE) generally implies higher chemical reactivity and lower kinetic stability. researchgate.net DFT calculations on various thiazole derivatives have been used to correlate these parameters with observed biological or chemical activity. atlantis-press.comacs.org For example, a higher HOMO value suggests a greater tendency for electron donation to a metal surface in corrosion inhibition studies. researchgate.net

Site of Reactivity: The calculated pi-electron density can identify the most likely sites for electrophilic and nucleophilic attack. For the thiazole ring, calculations often show that C5 is the primary site for electrophilic substitution, while C2 is susceptible to deprotonation by strong bases due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. wikipedia.org Substituents on the ring can significantly alter this reactivity; electron-donating groups like methyl increase the ring's basicity and nucleophilicity, while electron-withdrawing groups have the opposite effect. analis.com.my

Molecular Stability: Global reactivity descriptors such as chemical hardness and softness, which are derived from HOMO and LUMO energies, provide a measure of molecular stability. A "hard" molecule has a large HOMO-LUMO gap and is more stable and less reactive, while a "soft" molecule has a small gap and is more reactive. researchgate.net

| Thiazole Derivative | Calculation Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 2-Amino-4-(p-tolyl)thiazole (APT) | CBS-Q (gas phase) | -7.640 | Not specified | Not specified |

| 2-Methoxy-1,3-thiazole (MTT) | CBS-Q (gas phase) | -8.748 | Not specified | Not specified |

| Thiazole-4-carboxaldehyde (TCA) | CBS-Q (gas phase) | -9.858 | Not specified | Not specified |

Structure Activity Relationship Sar Studies of Thiazolyl Butanoic Acid Compounds

Impact of Substituents on the Thiazole (B1198619) Ring on Biological Activity

Effects of Alkyl Substitutions (e.g., Methyl at Position 2)

The presence and position of alkyl groups on the thiazole ring can significantly influence the biological activity of thiazolyl-butanoic acid derivatives. The methyl group at the 2-position of the thiazole ring, as seen in 4-(2-Methyl-1,3-thiazol-4-yl)butanoic acid, is a key feature that has been explored in various SAR studies.

Research has shown that the introduction of a methyl group at the C4- or C5-position of the thiazole core can, in some cases, decrease the potency of the compound. nih.gov Conversely, in other contexts, a methyl group on the thiazole ring has been found to be essential for cytotoxic activity. science.gov For instance, in a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides, the methyl group was a constant feature in compounds tested for anticancer activity. science.gov

The introduction of a methyl group at a specific position on the thiazole in newly designed compounds has been shown to positively influence the geometrical conformation of the molecule, improving its fit within a biological target. acs.org This highlights that the effect of an alkyl substitution is not merely due to its electronic nature (the methyl group being electron-donating) but also due to its steric bulk, which can dictate the preferred conformation of the molecule and its interaction with a receptor or enzyme active site.

| Compound | Substitution on Thiazole Ring | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Analog Series 1 | Methyl group at C4- or C5-position | Decreased potency in some cases. | nih.gov |

| Analog Series 2 | Methyl group present | Considered essential for cytotoxic activity. | science.gov |

| Compound 2a | Methyl group at the thiazole position | Improved fitting geometry and increased potency. | acs.org |

Influence of Halogenation and Other Electron-Withdrawing/Donating Groups

The electronic properties of substituents on the thiazole ring are a critical determinant of biological activity. The introduction of halogens (e.g., fluorine, chlorine, bromine) and other electron-withdrawing or electron-donating groups can significantly alter the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Structure-activity relationship analyses have revealed that the presence of electron-withdrawing groups, such as a nitro group (NO2), or electron-donating groups, like a methoxy (B1213986) group (OMe), on a phenyl ring attached to the thiazole moiety is beneficial for activity in certain contexts. nih.gov Specifically, the presence of electron-withdrawing groups like chlorine, bromine, and fluorine on a phenyl ring connected to the pyridazinone ring of a thiazole hybrid resulted in higher seizure protection. iipseries.org

In the context of anticancer activity, the presence of electron-withdrawing groups (Cl, Br, F) on a benzene (B151609) ring attached to a pyridinethiazole hybrid favored anticancer activity, enhancing it compared to an unsubstituted derivative. nih.gov Conversely, electron-donating groups (Me, OMe) had the opposite effect in this particular study. nih.gov The position of the substituent is also crucial; for instance, a chlorine substitution at the meta position of a phenyl ring was found to be far superior to a substitution at the ortho position for antimigration activities. nih.gov

The nature of the substituent also impacts lipophilicity, with electron-withdrawing substituents like a phenyl group increasing it, while electron-donating groups cause a decrease. mdpi.com This modulation of lipophilicity can affect the molecule's ability to cross cell membranes and reach its target.

| Compound Series | Substituent Type | Position | Observed Effect | Reference |

|---|---|---|---|---|

| Pyridinethiazole hybrids | Electron-withdrawing (Cl, Br, F) | On attached benzene ring | Enhanced anticancer activity. | nih.gov |

| Pyridinethiazole hybrids | Electron-donating (Me, OMe) | On attached benzene ring | Decreased anticancer activity. | nih.gov |

| Thiazole derivatives | Chlorine | Meta-position of phenyl ring | Superior antimigration activity compared to ortho-position. | nih.gov |

| Thiazolyl-carbonyl-thiosemicarbazides | Electron-withdrawing (phenyl) | - | Increased lipophilicity. | mdpi.com |

| Thiazolyl-carbonyl-thiosemicarbazides | Electron-donating | - | Decreased lipophilicity. | mdpi.com |

Role of the Butanoic Acid Chain in Modulating Activity

The butanoic acid chain of this compound is not merely a passive component but plays an active role in modulating the compound's biological profile. Its length, flexibility, and the presence of functional groups can influence binding affinity and selectivity for the target.

Varied Alkyl Chain Lengths and Functionalization

For instance, in a study of 2-aminothiazole (B372263) derivatives, the introduction of a 3-propanamido function (an acyl chain of three carbons) to the thiazole core improved activity more than a 2-acetamido moiety (an acyl chain of two carbons). nih.gov This suggests that for that particular biological target, a longer chain was more favorable. The butanoic acid chain, with its four-carbon length, provides a specific spatial arrangement and degree of flexibility that is likely optimized for its intended target. Shortening or lengthening this chain could disrupt optimal interactions.

Furthermore, functionalization of the butanoic acid chain, such as the introduction of hydroxyl or amino groups, could introduce new hydrogen bonding opportunities with the target, potentially increasing binding affinity. However, such modifications would also alter the molecule's polarity and pharmacokinetic properties.

Stereochemical Considerations at the Butanoic Acid Moiety

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design and action. researchgate.netnih.govnih.gov If a chiral center exists within the butanoic acid moiety of a thiazolyl derivative, the different enantiomers (non-superimposable mirror images) can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. nih.govnih.gov

For a given chiral drug, it is appropriate to consider the two enantiomers as two separate drugs with potentially different pharmacological and toxicological profiles. nih.gov For example, in the case of the drug ibuprofen, which has a chiral center in its propanoic acid moiety, the (S)-enantiomer is responsible for the majority of the anti-inflammatory activity. iipseries.org

While specific studies on the stereochemistry of this compound were not identified in the provided search results, if a chiral center were to be introduced on the butanoic acid chain (for example, through substitution), it would be crucial to separate and evaluate the individual enantiomers. The absolute configuration (R or S) at such a chiral center would need to be determined to understand the precise spatial requirements for optimal biological activity. nih.govnih.gov The differential activity of stereoisomers can be attributed to one enantiomer fitting more effectively into the binding site of a target protein, leading to a more stable drug-target complex and a more potent biological response. mdpi.com

Linker Chemistry and Its Contribution to Molecular Recognition

In many biologically active molecules, a "linker" region connects two or more important pharmacophoric elements. The composition, length, and flexibility of this linker are critical for correctly orienting the pharmacophores for optimal interaction with the biological target. In the context of thiazolyl-butanoic acid compounds, the butanoic acid chain itself can be considered a linker, or a separate linker can be introduced between the thiazole ring and another functional group.

SAR studies have explored the replacement of different linkers to improve properties like bioavailability. For example, in one study, an NH linker was introduced between a phenyl ring and a thiazole ring to enhance bioavailability. nih.gov In another instance, a carbonyl linker was modified to block its metabolic reduction, which was causing short half-lives of the compounds. nih.gov

Pharmacophore Identification for Targeted Biological Activities

The identification of a pharmacophore—the essential three-dimensional arrangement of functional groups in a molecule required for biological activity—is a critical step in drug discovery. For the class of thiazolyl-butanoic acid compounds, the thiazole ring serves as a fundamental pharmacophore nucleus, a feature common to over 18 FDA-approved drugs and numerous experimental agents due to its wide range of pharmaceutical applications. nih.gov The biological activity of thiazole derivatives can be modulated by substitutions at the C-2, C-4, and C-5 positions of the thiazole ring. globalresearchonline.net

Pharmacophore models for thiazole-based compounds often highlight several key features that contribute to their interaction with biological targets. These typically include a combination of hydrophobic regions, a central heterocyclic core (the thiazole ring), and terminal groups capable of hydrogen bonding or aromatic interactions. mdpi.com For instance, in the development of thiazole-based inhibitors for the enzyme SIRT2, a pharmacophore was identified comprising a hydrophobic region, the main thiazole core, and a terminal aromatic group. mdpi.com

Detailed structure-activity relationship (SAR) studies on various thiazole derivatives have provided insights into the specific structural requirements for different biological activities.

Key Structural Features for Biological Activity:

The Thiazole Core: The thiazole ring itself is a privileged scaffold in medicinal chemistry. nih.govwisdomlib.org Molecular modeling studies suggest that specific interactions, such as between the thiazole sulfur atom and conserved asparagine residues in enzyme active sites, can be crucial for potent inhibitory activity, as seen in the case of human tyrosinase inhibitors. nih.gov

Substituents at Position 2: The nature of the substituent at the 2-position of the thiazole ring significantly influences activity. For example, in a series of 2,5-disubstituted thiazole derivatives evaluated for antimicrobial activity, the presence of a nonpolar, hydrophobic moiety at this position was found to be beneficial. nih.gov

Substituents at Position 5: Modifications at the 5-position of the thiazole ring also play a role. In the development of certain anticancer agents, the introduction of a benzyl (B1604629) substituent at this position was explored to add a flexible terminal group to the pharmacophore. mdpi.com

The following table summarizes findings from SAR studies on various thiazole derivatives, illustrating the impact of different structural features on specific biological activities.

| Compound Series | Target/Activity | Key Pharmacophoric Features Identified | Research Finding |

| Thiazolyl Resorcinols | Human Tyrosinase Inhibition | Intact resorcinyl moiety and thiazole ring; specific interactions involving the thiazole sulfur. nih.gov | Both the resorcinyl group and the thiazole ring are essential for efficient inhibition. Substituents at the 2-amino group further modulate activity based on size and polarity. nih.gov |

| 2,5-disubstituted Thiazoles | Antimicrobial (MRSA, VISA) | Nonpolar, hydrophobic moiety at position 2; ethylidenehydrazine-1-carboximidamide at position 5. nih.gov | The combination of these specific substituents was found to be beneficial for potent antibacterial activity. nih.gov |

| N-(5-benzylthiazol-2-yl)amides | Anticancer (Leukemia) | Bioisosteric replacement of a 1,2,3-triazole ring with a 1H-tetrazole ring. researchgate.net | This specific modification significantly enhanced anticancer potency against chronic myeloid leukemia cells. researchgate.net |

| Thiazole-based SIRT2 Inhibitors | Anticancer (SIRT2 Inhibition) | Hydrophobic region, central thiazole core, and a terminal aromatic group. mdpi.com | A ureide moiety was introduced to mimic the conformationally locked core of other known inhibitors, leading to improved activity. mdpi.com |

Biological Activity Profiling and Mechanistic Studies of Thiazolyl Butanoic Acid Derivatives

Investigations into Enzyme Inhibition

Thiazolyl-butanoic acid derivatives have been identified as inhibitors of several key enzyme families. Their mechanisms of action often involve specific interactions with enzyme active sites, leading to the modulation of critical biological pathways.

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems. mdpi.comnih.gov The development of MBL inhibitors is a critical strategy to overcome this resistance. rsc.org MBLs are categorized into subclasses B1, B2, and B3 based on their active site architecture and zinc ion requirements. nih.govnih.gov The catalytic mechanism of these enzymes involves one or two zinc ions in the active site that facilitate the hydrolysis of the amide bond in the β-lactam ring. mdpi.com

Derivatives of thiazole (B1198619) carboxylic acids have emerged as a novel class of MBL inhibitors. researchgate.net The primary mechanism of inhibition by these compounds is believed to be the chelation of the essential zinc ions in the MBL active site. mdpi.comnih.gov For instance, studies on 2-substituted 4,5-dihydrothiazole-4-carboxylic acids, which share a core structure with thiazolyl-butanoic acid derivatives, indicate that the carboxylate group of the inhibitor can bind to the zinc ions, disrupting the enzyme's catalytic activity. researchgate.net Molecular modeling suggests that one oxygen atom of the carboxylate group may bind to both Zn1 and Zn2 ions, while the other oxygen atom interacts with either Zn1 or Zn2, depending on the conformation. researchgate.net This interaction effectively inactivates the enzyme, preventing the degradation of β-lactam antibiotics and restoring their efficacy. rsc.org

| Compound | Substituent at 2-position | IC₅₀ against IMP-1 (µM) | IC₅₀ against Bla2 (µM) |

|---|---|---|---|

| 2-Phenyl-4,5-dihydrothiazole-4-carboxylic acid | Phenyl | 34.7 | >100 |

| 2-(4-Chlorophenyl)-4,5-dihydrothiazole-4-carboxylic acid | 4-Chlorophenyl | >100 | >100 |

| 2-(4-Hydroxyphenyl)-4,5-dihydrothiazole-4-carboxylic acid | 4-Hydroxyphenyl | >100 | >100 |

| 2-(Thiophen-2-yl)-4,5-dihydrothiazole-4-carboxylic acid | Thiophen-2-yl | 27.9 | >100 |

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of xenobiotics, including drugs, and endogenous compounds. nih.gov The six major isoforms responsible for the majority of drug metabolism are CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. nih.gov Modulation of CYP enzyme activity, either through inhibition or induction, is a significant cause of drug-drug interactions, which can lead to therapeutic failure or adverse effects. nih.govnih.gov

Thiazole-containing compounds have been investigated as modulators of CYP enzymes. For example, certain 17-(2'-thiazolyl)-androstene derivatives have been shown to inhibit 17α-hydroxylase-C(17,20)-lyase (P450(17α)), an enzyme involved in steroid biosynthesis. nih.gov The mechanism of inhibition likely involves the interaction of the thiazole ring with the heme-iron center of the enzyme's active site, a common feature of CYP inhibitor action. nih.gov The nitrogen and sulfur atoms of the thiazole ring can coordinate with the heme iron, preventing the binding and subsequent metabolism of the natural substrate. The inhibitory potency of these derivatives is influenced by substituents on the thiazole ring; for instance, the introduction of a methyl group at the 5'-position of the thiazole ring can enhance inhibitory activity against P450(17α). nih.gov

| Compound | Description | Inhibition (%) |

|---|---|---|

| 8c | 17-(2'-Thiazolyl) derivative (3-OH) | 41.5 |

| 7c | 17-(2'-Thiazolyl) derivative (3-Acetate) | Less potent than 8c |

| 12a | 17-(5'-Methyl-2'-thiazolyl) derivative | Most potent in series |

Integrins are heterodimeric cell surface receptors that mediate cell-matrix and cell-cell adhesion. nih.gov The αvβ3 integrin, in particular, plays a significant role in pathological processes such as tumor angiogenesis, metastasis, and bone resorption. researchgate.netnih.govfrontiersin.org This has made it an attractive target for therapeutic intervention. nih.gov Many ligands that bind to αvβ3 recognize the conserved Arg-Gly-Asp (RGD) amino acid sequence. nih.govresearchgate.net

A series of 2,5-thiazole butanoic acid derivatives have been developed as potent and selective antagonists of the αvβ3 integrin receptor. researchgate.netnih.gov These small molecules are designed to mimic the RGD tripeptide, thereby competitively inhibiting the binding of natural ligands to the integrin. researchgate.net The butanoic acid portion of the molecule often mimics the aspartic acid residue of the RGD sequence, interacting with a metal ion in the metal ion-dependent adhesion site (MIDAS) of the β3 subunit. nih.gov This interaction is crucial for their antagonist activity. These compounds have demonstrated low nanomolar potency in inhibiting αvβ3-mediated cell adhesion and have shown selectivity over other integrins, such as αIIbβ3 and αvβ6. researchgate.netnih.gov

| Activity Assay | IC₅₀ Value |

|---|---|

| αvβ3-mediated cell adhesion inhibition | 3 nM |

| Inhibition of human osteoclast-mediated bone resorption (in vitro) | 11 nM |

α-Amylase is a key enzyme in the digestive system that initiates the hydrolysis of complex carbohydrates, such as starch, into simpler sugars. nih.govrsc.orgnih.gov Inhibiting this enzyme can delay carbohydrate digestion and glucose absorption, thereby controlling postprandial hyperglycemia, which is a key aspect of managing type 2 diabetes mellitus. nih.govrsc.org

Thiazole-based scaffolds, such as those found in thiazolidine-4-one derivatives, have been explored for their potential as α-amylase inhibitors. nih.govrsc.org Research has shown that certain compounds containing a thiazolidine-4-one skeleton exhibit significant in vitro α-amylase inhibitory activity. nih.gov Molecular docking studies suggest that these inhibitors bind to the active site of human pancreatic α-amylase, forming interactions similar to those of established inhibitors like acarbose. nih.govrsc.org The inhibitory activity of these thiazole derivatives highlights their potential as leads for the development of new agents for metabolic disorders. researchgate.netnih.gov

| Compound | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| Compound 5a | 50 | 75.94 |

| 100 | 90.04 | |

| Compound 5b | 50 | 79.24 |

| 100 | 83.72 | |

| Compound 5e | 50 | 77.12 |

| 100 | - | |

| Acarbose (Standard) | 100 | 94.16 |

Receptor Binding and Modulation

Beyond direct enzyme inhibition, thiazolyl-butanoic acid derivatives and related structures can exert their biological effects by binding to and modulating the activity of nuclear receptors, which are critical regulators of gene expression.

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. nih.gov It is a key regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. nih.gov Synthetic ligands for PPARγ, such as the thiazolidinedione (TZD) class of drugs, are potent insulin sensitizers used in the treatment of type 2 diabetes. nih.gov

The mechanism of PPARγ modulation involves the binding of a ligand to the receptor's ligand-binding domain. nih.gov This induces a conformational change that promotes the dissociation of corepressors and the recruitment of coactivators. The activated PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. nih.gov While the thiazolyl-butanoic acid structure is distinct from the classic TZD scaffold, the presence of the thiazole ring in TZDs suggests that related structures could also interact with the PPARγ ligand-binding pocket. mdpi.com Docking studies with novel TZD-derivatives predict strong binding to PPARγ, similar to that of known agonists like rosiglitazone, indicating the potential for thiazole-containing compounds to modulate this important therapeutic target. nih.govmdpi.com

GABAA Receptor Interaction

No studies were identified that specifically investigated the interaction of 4-(2-Methyl-1,3-thiazol-4-yl)butanoic acid with GABAA receptors. Research on other thiazole derivatives has suggested potential interactions with the central nervous system, but direct evidence for this specific compound is absent.

Anti-microbial Activities and Mode of Action Studies

There is no specific information available regarding the anti-microbial activities of this compound.

Antibacterial Efficacy

No data from studies evaluating the antibacterial efficacy of this compound against any bacterial strains were found.

Antifungal Properties

Specific research on the antifungal properties of this compound is not documented in the available literature.

Antitubercular Potential

There are no published studies on the antitubercular potential of this compound.

Anti-inflammatory and Analgesic Research

Anticonvulsant Activities and Neuronal Channel Modulation

Specific investigations into the anticonvulsant properties and the modulation of neuronal channels by this compound have not been reported in the scientific literature.

Antitumor/Anticancer Investigations and Target Identification

There is no specific research detailing the antitumor or anticancer properties of this compound. While the broader class of thiazole-containing compounds has been a subject of interest in cancer research, with various derivatives showing activity against different cancer cell lines, studies focused on this particular butanoic acid derivative have not been identified. Therefore, no data on its efficacy, mechanism of action, or specific cellular targets can be provided.

Antioxidant Properties and Radical Scavenging Mechanisms

Investigations into the antioxidant potential of this compound have not been reported in the available scientific literature. There are no studies that have assessed its ability to scavenge free radicals or to modulate oxidative stress pathways. As a result, its antioxidant properties and the mechanisms by which it might exert such effects remain uncharacterized.

Antiviral Activities and Viral Replication Inhibition

There is no available data from studies investigating the antiviral activity of this compound. Research on its potential to inhibit the replication of various viruses has not been published. Therefore, its spectrum of activity against different viral strains and the specific stages of the viral life cycle it might target are unknown.

Applications and Emerging Research Directions for Thiazole Butanoic Acid Frameworks

Utilization as Chemical Building Blocks in Complex Organic Synthesis

The thiazole (B1198619) ring, a five-membered heterocyclic system containing nitrogen and sulfur, is a privileged scaffold in both medicinal and synthetic chemistry. fabad.org.trnih.govlifechemicals.com Its derivatives, including 4-(2-Methyl-1,3-thiazol-4-yl)butanoic acid, are widely employed as versatile building blocks for the construction of more complex molecular architectures. cymitquimica.comnih.gov The thiazole moiety offers several reaction sites, which allows for a broad range of chemical transformations and functionalizations, enabling chemists to explore new solutions to synthetic challenges. nih.gov

Thiazole and its hydrogenated analogues, thiazolines, are key structural units in a multitude of natural products, particularly those derived from marine organisms and microbial sources. fabad.org.trlifechemicals.comnih.gov For instance, enantiomerically enriched thiazole-carboxylic acid fragments are crucial intermediates in the total syntheses of complex marine natural products like Lyngbyabellins O and P. mdpi.com The butanoic acid portion of the molecule provides a carboxylic acid handle, which is readily converted into esters, amides, or other functional groups, facilitating the linkage of the thiazole core to other molecular fragments. This dual functionality makes the thiazole-butanoic acid framework particularly valuable in the modular synthesis of peptide-derived natural products and their analogues. researchgate.netrsc.org

The strategic importance of these building blocks is underscored by their role in creating libraries of compounds for drug discovery, where the thiazole ring is a component of more than 18 FDA-approved drugs and over 70 experimental therapeutic agents. fabad.org.tr The development of efficient synthetic pathways to create novel substituted thiazole building blocks allows for a thorough exploration of the chemical space around a given molecular core, which is essential for optimizing biological activity. acs.org

| Application Area | Example of Thiazole Building Block Use | Significance | Reference(s) |

| Natural Product Synthesis | Synthesis of Lyngbyabellins O and P | Enables the construction of complex, biologically active marine metabolites. | mdpi.com |

| Medicinal Chemistry | Creation of novel benzo[d]thiazole cores | Provides a rapid route to explore chemical space for ligand development. | acs.org |

| Peptide Chemistry | Synthesis of Thiazole-Containing Amino Acids (TCAA) | Allows for the creation of peptide analogues with unique structural and biological properties. | researchgate.net |

| Drug Discovery | General scaffold for bioactive compounds | The thiazole nucleus is a core component of numerous approved and experimental drugs. | fabad.org.tr |

Role in Materials Science and Organic Electronics

The unique electronic properties of the thiazole ring, stemming from its aromaticity and the presence of sulfur and nitrogen heteroatoms, make its derivatives valuable in materials science. lifechemicals.comijsat.org Thiazole-containing frameworks are integral to the design of functional organic materials, including conductive polymers, components for organic light-emitting diodes (OLEDs), and advanced sensor technologies. nih.govlifechemicals.comrsc.org

Thiazole units can be incorporated into conjugated polymer backbones to modulate their electronic and optical properties. lifechemicals.com The electron-rich nature of the thiazole ring can influence the band gap, charge transport characteristics, and luminescence of these materials. This has led to their application in organic semiconductors and solar cells. rsc.org Furthermore, thiazole derivatives have been developed as fluorescent dyes and "light-up" probes, such as Thiazole Orange, which are used in cytometry for DNA detection. lifechemicals.com

In the field of coordination chemistry, thiazole-based linkers are used to construct Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). mdpi.com These materials exhibit interesting properties, particularly luminescence. Thiazolo[5,4-d]thiazole, a motif made of two fused thiazole rings, is a planar and rigid fluorescent molecule that has been widely exploited in organic electronics. mdpi.com MOFs constructed with such linkers can act as highly sensitive fluorescent sensors for detecting pollutants, such as nitroaromatic compounds or specific metal ions, in aqueous environments. mdpi.com

| Material Type | Role of Thiazole Framework | Example Application | Reference(s) |

| Conductive Polymers | Serves as a conjugated building block. | Organic semiconductors, solar cells. | lifechemicals.comrsc.org |

| Fluorescent Dyes | Forms the core chromophore. | DNA probes in cytometry (e.g., Thiazole Orange). | lifechemicals.com |

| Metal-Organic Frameworks (MOFs) | Acts as a rigid, luminescent linker. | Fluorescent sensors for nitroaromatics and metal ions. | mdpi.com |

| Liquid Crystals | Contributes to molecular shape and polarity. | Display technologies. | nih.govijsat.org |

Catalytic Applications of Thiazole-Derived Systems

Thiazole derivatives play a significant role in catalysis, either as part of a catalyst's structure or as ligands that modify the activity and selectivity of metal-based catalysts. nih.govijsat.org The nitrogen and sulfur atoms within the thiazole ring can coordinate to transition metals, making them effective ligands in asymmetric catalysis and other synthetic transformations. nih.gov

One of the most notable roles of the thiazole nucleus is in the generation of carbene species. fabad.org.tr When conjugated with transition metals, thiazoles can form metal-thiazole complexes that serve as precursors to N-heterocyclic carbenes (NHCs) or act as catalysts themselves. These catalytic systems are important in reactions such as the Stetter reaction and benzoin (B196080) condensation. fabad.org.tr

Furthermore, thiazoline (B8809763) derivatives have gained attention as valuable chiral ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov The rigid structure of the thiazole ring and its ability to be substituted with various functional groups allow for fine-tuning of the steric and electronic environment around the metal center, which is crucial for achieving high levels of stereocontrol. The development of environmentally friendly catalytic methods for the synthesis of thiazoles themselves is also an active area of research. researchgate.net

| Catalytic System | Function of Thiazole Moiety | Key Chemical Reaction | Reference(s) |

| Metal-Thiazole Complexes | Precursor for carbene generation. | Stetter reaction, Benzoin condensation. | fabad.org.tr |

| Chiral Thiazoline Ligands | Chiral auxiliary for stereocontrol. | Asymmetric synthesis. | nih.gov |

| Transition Metal Catalysis | Coordinating ligand for metal centers. | Coupling reactions. | nih.gov |

Contribution to Amino Acid Chemistry and Metabolite Research

The structure of this compound, containing a carboxylic acid group, provides a direct link to the chemistry of amino acids, which are defined by the presence of both amino and carboxylic acid functional groups. wikipedia.orgchemguide.co.uk While not a classical amino acid itself, this thiazole-butanoic acid framework is a valuable scaffold for synthesizing novel amino acid analogues and peptidomimetics. nih.gov

Researchers have successfully synthesized thiazole derivatives that incorporate β-amino acid moieties. nih.govresearchgate.net These novel compounds are being investigated for their potential as therapeutic agents, particularly as antibacterial and antifungal candidates targeting multidrug-resistant pathogens. nih.gov By replacing or modifying natural amino acids within a peptide sequence with a thiazole-based analogue, scientists can alter the molecule's conformation, stability, and biological activity.

Moreover, certain thiazole-containing compounds are intermediates in the biosynthesis of natural metabolites and amino acids. For example, 2-aminothiazoline-4-carboxylic acid is an intermediate in the commercial production of the amino acid L-cysteine. nih.gov The study of how these thiazole frameworks are processed and recognized by biological systems provides insight into metabolic pathways and can guide the design of enzyme inhibitors or other molecular probes for metabolite research. fabad.org.trresearchgate.netnih.gov

| Research Area | Contribution of Thiazole-Butanoic Acid Framework | Example | Reference(s) |

| Amino Acid Analogues | Serves as a core scaffold for synthesis. | Thiazole derivatives bearing β-amino acid moieties. | nih.govresearchgate.net |

| Peptidomimetics | Used to create non-natural peptide building blocks. | Thiazole-Containing Amino Acids (TCAA) in peptide synthesis. | researchgate.net |

| Biosynthesis | Acts as a precursor or intermediate. | 2-aminothiazoline-4-carboxylic acid as an intermediate in L-cysteine manufacturing. | nih.gov |

| Metabolite Research | Used to design molecules that interact with metabolic pathways. | Development of antagonists for integrin receptors. | researchgate.netnih.gov |

Future Research Perspectives and Challenges in Thiazole-Butanoic Acid Chemistry

The field of thiazole-butanoic acid chemistry is poised for continued growth, driven by the persistent need for novel molecules in medicine, materials science, and catalysis. Future research will likely focus on several key areas. A primary objective is the continued development of new synthetic methodologies that are more efficient, cost-effective, and environmentally benign. rsc.orgresearchgate.net This includes the design of one-pot reactions and the use of novel catalytic systems to access a wider diversity of substituted thiazole frameworks. nih.gov

In medicinal chemistry, a significant challenge remains in the rational design of thiazole derivatives with improved selectivity and reduced toxicity. fabad.org.tr Future work will involve exploring the vast chemical space around the thiazole-butanoic acid core to identify next-generation therapeutic agents targeting antimicrobial resistance and other diseases. acs.orgnih.gov This will require a multidisciplinary approach, combining organic synthesis with computational modeling and advanced biological screening.

In materials science, the focus will be on creating thiazole-based materials with enhanced performance characteristics. This includes developing more efficient luminophores for OLEDs, more sensitive and selective chemical sensors, and more effective organic semiconductors. mdpi.com A key challenge will be to establish clear structure-property relationships to guide the design of materials with tailored optical and electronic properties. The versatility of the thiazole-butanoic acid scaffold ensures its continued relevance as a platform for innovation across the chemical sciences.

Q & A

Basic Research Question

- Storage Conditions : Store at –20°C under argon to prevent carboxylic acid dimerization or thiazole ring oxidation .

- Stability Assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) and quantify impurities using UPLC-MS .

How does this compound interact with biological targets at the molecular level?

Advanced Research Question

Computational and experimental approaches include:

- Molecular Docking : Model interactions with targets like mGlu5 receptors using AutoDock Vina, focusing on hydrogen bonding between the carboxylic acid and Arg/Lys residues .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for enzymes like fatty acid amide hydrolase (FAAH), leveraging structural analogs’ data .

What are the critical pitfalls in synthesizing high-purity this compound?

Basic Research Question

Common issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.